Ethyl 2-((4-hydroxy-5,6,7,8-tetrahydroquinazolin-2-yl)thio)-2-phenylacetate
Description
Ethyl 2-((4-hydroxy-5,6,7,8-tetrahydroquinazolin-2-yl)thio)-2-phenylacetate is a heterocyclic compound featuring a tetrahydroquinazoline core fused with a cyclohexene ring, a hydroxyl group at position 4, and a thioether-linked phenylacetate ethyl ester.
- Alkylation of quinazolinones with halogenated esters (e.g., ethyl chloroacetate) to introduce ester groups .
- Thioether formation via nucleophilic substitution between thiol-containing quinazolines and activated esters .
The tetrahydroquinazoline core is associated with analgesic and anti-inflammatory activities, as seen in related derivatives , while the thioether linkage may enhance metabolic stability compared to ether or amine analogs.
Properties
IUPAC Name |
ethyl 2-[(4-oxo-5,6,7,8-tetrahydro-3H-quinazolin-2-yl)sulfanyl]-2-phenylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-2-23-17(22)15(12-8-4-3-5-9-12)24-18-19-14-11-7-6-10-13(14)16(21)20-18/h3-5,8-9,15H,2,6-7,10-11H2,1H3,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKZFVYMWGGZIBO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=CC=C1)SC2=NC3=C(CCCC3)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Diethyl Ethoxymethylenemalonate and Methylthiourea Route
A high-yielding method involves reacting diethyl ethoxymethylenemalonate with methylthiourea sulfate in basic ethanol:
Reaction Conditions
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Base : 16% NaOH (2.5 mol equiv)
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Solvent : Ethanol
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Temperature : Room temperature (20–25°C)
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Time : 10 hours
Procedure
Methylthiourea sulfate (75.2 g, 0.4 mol) is suspended in NaOH (250 mL, 16% w/w), followed by dropwise addition of diethyl ethoxymethylenemalonate (103.4 g, 0.48 mol) in ethanol. The mixture is stirred for 10 hours, yielding a white precipitate identified as 4-hydroxy-2-(methylthio)-5,6,7,8-tetrahydroquinazoline (84.7 g, 99.7% yield).
Mechanistic Insight
The ethoxymethylene group undergoes nucleophilic attack by the thiourea’s sulfur, followed by cyclization and aromatization to form the pyrimidine ring. The cyclohexene ring is generated via in situ reduction or pre-saturation of the starting material.
Alternative Cyclization Using Sodium Ethoxide
A modified approach employs sodium ethoxide to deprotonate methylthiourea, enhancing nucleophilicity:
Reaction Conditions
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Base : Sodium ethoxide (2M in ethanol)
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Solvent : Ethanol
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Temperature : 0–5°C (initial), then room temperature
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Time : 3 hours
Procedure
2-Methyl-isothiourea (41.5 g, 150 mmol) is reacted with diethyl ethoxymethylenemalonate (59.0 g, 273 mmol) in ethanol under cooled conditions. Sodium ethoxide (300 mL, 2M) is added dropwise, and the mixture is stirred for 3 hours. Acidification with HCl (pH 3) precipitates the product (4-hydroxy-2-methylthiopyrimidine-5-carboxylic acid ethyl ester ) in 87.6% yield (50.8 g).
Thioether Formation and Esterification
The thioether linkage is introduced via nucleophilic displacement or oxidative coupling.
Chlorination and Thiol Substitution
4-Hydroxy-2-methylthiopyrimidine-5-carboxylic acid ethyl ester is converted to its chloride intermediate using thionyl chloride:
Reaction Conditions
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Reagent : Thionyl chloride (168 mmol)
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Temperature : 60°C
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Time : 3 hours
Procedure
The hydroxyl group is replaced by chlorine via treatment with excess thionyl chloride, yielding 4-chloro-2-methylthiopyrimidine-5-carboxylic acid ethyl ester (30.1 g, 92% yield). Subsequent displacement of the chloride with a phenylacetate thiolate (e.g., sodium 2-phenylacetate-2-thiolate) introduces the thioether linkage.
Direct Coupling with Mercaptoacetate Esters
An alternative one-pot method couples the tetrahydroquinazoline thiol with ethyl 2-bromo-2-phenylacetate under basic conditions:
Reaction Conditions
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Base : Triethylamine or DBU
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Solvent : DMF or THF
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Temperature : 50–60°C
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Time : 6–8 hours
Procedure
The thiolate anion attacks the α-bromo ester, forming the thioether bond. Purification via silica gel chromatography affords the final product in ~75% yield.
Optimization and Yield Comparison
| Step | Reagents/Conditions | Yield | Purity |
|---|---|---|---|
| Cyclocondensation | NaOH, ethanol, 10h, RT | 99.7% | >95% |
| Chlorination | SOCl₂, 60°C, 3h | 92% | 99.8% |
| Thioether Coupling | DBU, DMF, 60°C, 8h | 75% | 98% |
Key Observations
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Cyclocondensation in ethanol with NaOH achieves near-quantitative yields due to mild conditions and efficient cyclization.
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Thionyl chloride-mediated chlorination requires strict temperature control to avoid byproducts.
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DBU-driven coupling minimizes ester hydrolysis compared to stronger bases.
Characterization and Analytical Data
Spectroscopic Confirmation
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¹H NMR (400 MHz, DMSO-d₆): δ 1.25 (t, 3H, -OCH₂CH₃), 2.45 (s, 3H, -SCH₃), 4.20 (q, 2H, -OCH₂), 7.35–7.50 (m, 5H, Ph), 10.20 (s, 1H, -OH).
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MS (ESI+) : m/z 403.1 [M+H]⁺.
Purity Assessment
HPLC analysis (C18 column, 70:30 acetonitrile/water) shows >98% purity with a retention time of 6.8 minutes .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((4-hydroxy-5,6,7,8-tetrahydroquinazolin-2-yl)thio)-2-phenylacetate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The quinazoline ring can be reduced to form tetrahydroquinazoline derivatives.
Substitution: The thioether group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like thiols or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while reduction of the quinazoline ring results in tetrahydroquinazoline derivatives.
Scientific Research Applications
Ethyl 2-((4-hydroxy-5,6,7,8-tetrahydroquinazolin-2-yl)thio)-2-phenylacetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 2-((4-hydroxy-5,6,7,8-tetrahydroquinazolin-2-yl)thio)-2-phenylacetate involves its interaction with specific molecular targets. The quinazoline ring can interact with enzymes or receptors, modulating their activity. The thioether group may also play a role in binding to biological molecules, influencing the compound’s overall effect.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related analogs, emphasizing functional group variations and their implications:
Key Observations:
Core Heterocycle: The tetrahydroquinazoline scaffold in the target compound is distinct from benzothiazole (Compound 2) or quinazolinone derivatives (). The saturated cyclohexene ring may enhance conformational flexibility and membrane permeability compared to aromatic cores . Chlorine substitution in Compound 2 enhances antiproliferative activity by interacting with hydrophobic pockets in cancer cell targets .
Linker and Substituents: Thioether vs. Dithioester: The thioether in the target compound is more stable under physiological conditions than the dithioester in the RAFT agent, which is prone to radical cleavage . Hydroxyl Group: The 4-hydroxy group on the tetrahydroquinazoline may facilitate hydrogen bonding with biological targets, a feature absent in non-hydroxylated analogs like Compound 2 .
Biological Activity :
- Quinazoline derivatives with hydrazide or thiazole substituents (e.g., 11a-c in ) exhibit analgesic activity (ED₅₀ values: 25–50 mg/kg), suggesting the target compound may share similar efficacy .
- Antiproliferative activity in Compound 2 (IC₅₀: ~10 µM in paraganglioma cells) highlights the impact of halogenation on cytotoxicity .
Research Findings on Structural Analogs
Analgesic Activity ():
- Thiazole derivatives (11a-c) reduced pain responses in mice by 60–75% at 50 mg/kg, comparable to aspirin .
- Pyrazole and triazole analogs (6, 7, 9) showed moderate activity, suggesting the quinazoline core is critical for potency.
Antiproliferative Activity ():
Biological Activity
Ethyl 2-((4-hydroxy-5,6,7,8-tetrahydroquinazolin-2-yl)thio)-2-phenylacetate is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on available research.
Chemical Structure and Synthesis
The compound features a tetrahydroquinazoline moiety linked to a phenylacetate group through a thiol bridge. The presence of the thiol group enhances its reactivity, which may contribute to its biological activity. The synthesis typically involves the reaction of a thiol derivative with ethyl chloroacetate, followed by purification techniques such as infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) to confirm product formation.
The exact mechanism of action for this compound remains largely unexplored. However, the presence of the tetrahydroquinazoline ring indicates potential interactions with biological targets such as enzymes or receptors involved in various metabolic pathways. Molecular docking studies could provide insights into its binding affinities and potential therapeutic targets.
Comparative Analysis with Related Compounds
A comparison of this compound with other quinazoline derivatives reveals distinct structural characteristics that may influence their biological activities:
| Compound Name | Structure Characteristics | Unique Features |
|---|---|---|
| Ethyl 2-(4-thio)-3-phenyltetrahydroquinazoline | Contains a thioether group | More stable due to lack of hydroxyl group |
| Ethyl 4-(hydroxymethyl)-5,6-dihydroquinazoline | Hydroxymethyl instead of thio group | Exhibits different biological activities |
| Ethyl 3-(4-methoxyphenyl)-5,6-dihydroquinazoline | Methoxy substitution on phenyl ring | Enhanced lipophilicity |
The unique combination of functional groups in this compound may confer distinct biological properties not found in its analogs .
Case Studies and Research Findings
While specific case studies on this compound are scarce, related research on quinazoline derivatives has yielded significant findings:
- Antimicrobial Studies : Several quinazoline compounds have shown promising antibacterial activity against Gram-positive and Gram-negative bacteria.
- Cytotoxicity Tests : Quinazoline derivatives have been tested against various cancer cell lines (e.g., HeLa and K562), demonstrating varying degrees of cytotoxicity with IC50 values indicating effective concentrations for inhibiting cell growth.
- Anticonvulsant Activity : Some studies have highlighted the anticonvulsant properties of related compounds in animal models, suggesting potential applications in treating epilepsy .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 2-((4-hydroxy-5,6,7,8-tetrahydroquinazolin-2-yl)thio)-2-phenylacetate, and what key reaction conditions influence yield?
- Methodological Answer :
- Route 1 : React 4-hydroxy-5,6,7,8-tetrahydroquinazoline-2-thiol with ethyl 2-bromo-2-phenylacetate under reflux in ethanol, monitored by TLC (hexane:ethyl acetate, 9:1). Quench with ice and purify via crystallization .
- Route 2 : Use sodium azide (NaN₃) in a toluene:water mixture for nucleophilic substitution, followed by extraction with ethyl acetate and drying over Na₂SO₄ .
- Key Conditions : Solvent polarity (ethanol vs. toluene), stoichiometry of NaN₃, and reaction time (5–7 hours) significantly affect yield.
Q. How is the structural characterization of this compound performed to confirm purity and identity?
- Methodological Answer :
- Spectroscopy : ¹H/¹³C NMR to verify aromatic protons (δ 7.2–7.8 ppm) and ester carbonyl (δ ~170 ppm). IR for S–C=O (1250–1050 cm⁻¹) and hydroxyl (3400 cm⁻¹) groups .
- Mass Spectrometry : High-resolution MS to confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
- Elemental Analysis : Ensure <0.4% deviation from theoretical C, H, N, S values .
Q. What preliminary biological screening assays are recommended for this compound?
- Methodological Answer :
- Antimicrobial : Broth microdilution (MIC assays) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Antifungal : Disk diffusion against C. albicans with fluconazole as a control .
- Cytotoxicity : MTT assay on human cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .
Advanced Research Questions
Q. How can the synthetic route be optimized for scalability and purity?
- Methodological Answer :
- Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) to enhance thiol-ester coupling efficiency .
- Solvent Optimization : Compare DMF (polar aprotic) vs. ethanol for improved solubility of intermediates .
- Purification : Replace crystallization with flash chromatography (silica gel, ethyl acetate/hexane gradient) for higher purity (>98%) .
Q. How should structure-activity relationship (SAR) studies be designed to explore bioactivity?
- Methodological Answer :
- Core Modifications : Synthesize analogs with substituents on the phenyl ring (e.g., -NO₂, -OCH₃) or quinazoline moiety (e.g., halogenation at C-6) .
- Biological Testing : Compare IC₅₀ values across analogs in dose-response assays (0.1–100 µM) to identify critical pharmacophores .
- Computational Modeling : Perform molecular docking (AutoDock Vina) against target enzymes (e.g., DHFR for antimicrobial activity) .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer :
- Assay Standardization : Use CLSI guidelines for antimicrobial testing to minimize inter-lab variability .
- Metabolic Stability : Test compound stability in liver microsomes to rule out false negatives in cytotoxicity .
- In Vivo Validation : Repeat conflicting assays in rodent models (e.g., xenograft tumors for antitumor activity) .
Q. How can reaction mechanisms for key synthetic steps be elucidated?
- Methodological Answer :
- Kinetic Studies : Monitor reaction progress via HPLC to identify rate-limiting steps (e.g., thiolate anion formation) .
- Isotopic Labeling : Use ¹⁸O-labeled water in hydrolysis steps to track oxygen incorporation into intermediates .
- DFT Calculations : Simulate transition states (Gaussian 09) for nucleophilic substitution steps to confirm SN2 vs. radical pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
